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aldehydo-D-arabinose 5-phosphate(2-) -

aldehydo-D-arabinose 5-phosphate(2-)

Catalog Number: EVT-1592770
CAS Number:
Molecular Formula: C5H9O8P-2
Molecular Weight: 228.09 g/mol
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Product Introduction

Description
Aldehydo-D-arabinose 5-phosphate(2-) is an organophosphate oxoanion that is the dianion of D-arabinose 5-phosphate arising from deprotonation of both phosphate OH groups; major species at pH 7.3. It has a role as an Escherichia coli metabolite. It is a conjugate base of an aldehydo-D-arabinose 5-phosphate.
Overview

Aldehydo-D-arabinose 5-phosphate(2-) is an organophosphate oxoanion that represents the dianionic form of D-arabinose 5-phosphate. This compound plays a significant role in various biochemical pathways, particularly in the metabolism of pentoses and the synthesis of lipopolysaccharides. Its chemical structure and reactivity make it a crucial intermediate in several metabolic processes.

Source

Aldehydo-D-arabinose 5-phosphate(2-) can be derived from the phosphorylation of D-arabinose, a pentose sugar. It is often encountered in microbial metabolism and is involved in the biosynthesis of polysaccharides and nucleotides. The compound is cataloged in databases such as PubChem and ChEBI, which provide detailed information about its properties and biological significance .

Classification

In terms of classification, aldehydo-D-arabinose 5-phosphate(2-) falls under the category of organophosphates, specifically as a sugar phosphate derivative. Its molecular formula is C5H11O8P, indicating it contains five carbon atoms, eleven hydrogen atoms, eight oxygen atoms, and one phosphorus atom.

Synthesis Analysis

Methods

The synthesis of aldehydo-D-arabinose 5-phosphate(2-) typically involves the phosphorylation of D-arabinose using phosphate donors such as adenosine triphosphate or inorganic phosphate. This reaction can occur through enzymatic pathways or chemical methods.

Technical Details

In enzymatic synthesis, specific kinases catalyze the transfer of a phosphate group to D-arabinose, resulting in the formation of D-arabinose 5-phosphate. The subsequent deprotonation leads to the formation of the dianion form, aldehydo-D-arabinose 5-phosphate(2-). The reaction conditions, including pH and temperature, are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of aldehydo-D-arabinose 5-phosphate(2-) features a five-carbon backbone with hydroxyl groups at specific positions and a phosphate group attached to the fifth carbon. The presence of an aldehyde functional group at one end contributes to its reactivity.

Data

  • Molecular Formula: C5H11O8P
  • Molecular Weight: Approximately 230.11 g/mol
  • Structural Representation: The compound can be represented structurally as follows:
HOCH2 C O CHOH CHOH CHOH PO42\text{HOCH}_2\text{ C O CHOH CHOH CHOH PO}_4^{2-}

This representation highlights the key functional groups within the molecule.

Chemical Reactions Analysis

Reactions

Aldehydo-D-arabinose 5-phosphate(2-) participates in various biochemical reactions, including:

  1. Phosphorylation: It can act as a substrate for further phosphorylation reactions, leading to more complex sugar phosphates.
  2. Dehydration: Under specific conditions, it may undergo dehydration to form enol intermediates or other sugar derivatives.

Technical Details

The reactions involving aldehydo-D-arabinose 5-phosphate(2-) are often catalyzed by enzymes such as kinases or dehydratases that facilitate the conversion of substrates into more biologically active forms.

Mechanism of Action

Process

The mechanism of action for aldehydo-D-arabinose 5-phosphate(2-) primarily revolves around its role as an intermediate in metabolic pathways. It participates in non-phosphorylative pathways where it is converted into various products through enzymatic reactions involving dehydration and oxidation.

Data

Research indicates that enzymes like D-arabinonate dehydratase utilize this compound to produce key metabolites such as pyruvate and α-ketoglutarate, demonstrating its importance in cellular metabolism .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Aldehydo-D-arabinose 5-phosphate(2-) is soluble in water due to its ionic nature.
  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature variations.

Chemical Properties

  • Reactivity: The aldehyde group makes it susceptible to oxidation reactions, while the phosphate group allows for participation in phosphorylation reactions.
  • pH Sensitivity: As an organophosphate, its behavior can vary significantly with changes in pH, affecting its ionization state and reactivity.
Applications

Scientific Uses

Aldehydo-D-arabinose 5-phosphate(2-) has several scientific applications:

  1. Metabolic Studies: It serves as a key intermediate for studying pentose metabolism and related pathways.
  2. Biochemical Synthesis: The compound is utilized in synthesizing lipopolysaccharides and other polysaccharides critical for bacterial cell wall integrity.
  3. Analytical Chemistry: It can be used as a standard in assays measuring sugar phosphates or related metabolites.
Biosynthesis and Enzymatic Generation of Aldehydo-D-arabinose 5-phosphate(2−)

Role in Lipopolysaccharide Biosynthetic Pathways

Aldehydo-D-arabinose 5-phosphate(2−) (also designated arabinose-5-phosphate or A5P) serves as an essential precursor in the biosynthesis of lipopolysaccharide (LPS) components critical for Gram-negative bacterial cell envelope integrity. This phosphorylated pentose participates in a condensation reaction catalyzed by 3-deoxy-D-manno-octulosonate-8-phosphate (KDO8P) synthase (EC 2.5.1.55), where it couples with phosphoenolpyruvate (PEP) to form KDO8P – an indispensable 8-carbon sugar acid component of lipid A-core oligosaccharides [2] [4]. The KDO8P product undergoes subsequent enzymatic modifications, including cytidylylation and incorporation into the growing LPS molecule via the CMP-KDO biosynthesis pathway (PWY-1269), which is evolutionarily conserved among diverse Gram-negative species like Escherichia coli and Polynucleobacter acidiphobus [4] [9].

This biosynthetic route represents a vulnerable target for novel antibiotic development since disrupting KDO8P production compromises outer membrane stability without equivalent pathways in mammalian hosts. Structural studies of KDO8P synthase (e.g., PDB 1q3n) reveal a conserved active site architecture that positions A5P for nucleophilic attack on PEP through precise hydrogen-bonding networks involving catalytic residues [2]. The physiological relevance of A5P is underscored by its quantified intracellular concentrations in E. coli K-12, ranging from 686 μM during acetate metabolism to 1320 μM during glucose assimilation [9].

Table 1: Enzymatic Steps Involving Aldehydo-D-arabinose 5-phosphate(2−) in LPS Biosynthesis

EnzymeReactionEC NumberBiological Role
KDO8P synthasePEP + A5P → KDO8P + phosphate2.5.1.55Forms KDO8P for lipid A-core assembly
Arabinose-5P isomerase (KdsD)Ribulose-5P ⇌ Aldehydo-D-arabinose-5P5.3.1.13Generates A5P from pentose phosphate intermediates
CMP-KDO synthetaseKDO + CTP → CMP-KDO + PPi2.7.7.38Activates KDO for glycosyl transfer
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Enzymatic Mechanisms of Deprotonation and Dianion Formation

The reactive dianionic state of aldehydo-D-arabinose 5-phosphate(2−) is enzymatically stabilized through coordinated proton transfer events and electrostatic interactions within active sites. During KDO8P synthase catalysis, key residues (Asn26, Lys60, Asp250 in E. coli) position the A5P substrate via hydrogen bonding, facilitating C1-aldehyde deprotonation to generate a nucleophilic enediolate intermediate. This species attacks the electrophilic C2 carbon of PEP, forming a labile tetrahedral intermediate that collapses with phosphate elimination [2] [7].

Biochemical and structural analyses confirm that A5P exists in solution as an equilibrium mixture of acyclic keto and cyclic furanosyl hemiketal forms. NMR studies demonstrate that dehydratases like D-arabinonate dehydratase (C785_RS13685 from Herbaspirillum huttiense) lock the substrate into the reactive aldehydo conformation through hydrogen bonding with the C1 carbonyl oxygen, a process enhanced by Mg²⁺-independent mechanisms in certain bacterial lineages [3]. The stereochemical course of dehydration involves antiperiplanar elimination of the C2-OH and C3-H, as evidenced by deuterium tracer experiments showing specific proton exchange patterns in D₂O [3].

Table 2: Catalytic Residues Governing A5P Reactivity in Enzymatic Systems

EnzymeCatalytic ResiduesFunction in A5P ActivationMechanistic Step
KDO8P synthase (E. coli)Lys60AElectrostatic stabilization of PEP; hydrogen bondingIntermediate formation/collapse
Asp250APositions A5P; accepts hydrogen bondsSubstrate orientation
Asn26AMimics metal ions; hydrogen bond donor to A5PDeprotonation assistance
D-arabinonate dehydrataseNot fully characterizedSubstrate-specific binding pocketConformational locking
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Substrate Specificity in Microbial Metabolic Networks

Aldehydo-D-arabinose 5-phosphate(2−) exhibits divergent metabolic roles across microbial systems, functioning as either a dedicated LPS precursor or an intermediate in carbon assimilation pathways. KDO8P synthase displays stringent selectivity for the D-arabinose configuration of A5P, showing negligible activity with L-arabinose-5P or ribose-5P isomers [6] [2]. This specificity arises from stereochemical constraints within the enzyme’s active site, where the C2, C3, and C4 hydroxyl groups of A5P form critical hydrogen bonds with Asp250 and Asn26, as revealed in X-ray crystallographic studies of the E. coli enzyme [2].

Beyond LPS biosynthesis, A5P participates in non-phosphorylative pentose utilization routes (Route III pathways) identified in bacteria like Herbaspirillum huttiense. Here, D-arabinose undergoes oxidation to D-arabinonate, dehydration to 2-keto-3-deoxypentonate (KDP), and subsequent cleavage to pyruvate/glycolate – a pathway distinct from classical Entner-Doudoroff metabolism [3]. Biochemical characterization of substrate-specific enzymes like D-arabinonate dehydratase (kcat/Km = 2,690 min⁻¹·mM⁻¹ for D-arabinonate vs. 0.399 min⁻¹·mM⁻¹ for D-altronate) highlights evolutionary adaptations to pentose catabolism [3]. The physiological relevance of these pathways is evidenced by gene clusters encoding A5P-interconverting enzymes co-localized with sugar transporters in microbial genomes [3] [10].

Table 3: Physiological Context of A5P in Microbial Systems

OrganismA5P ConcentrationCarbon SourceMetabolic Pathway(s)
E. coli K-12 NCM37221320 ± 0 µMGlucoseLPS biosynthesis, pentose phosphate shunt
1020 ± 0 µMGlycerolLPS biosynthesis
686 ± 0 µMAcetateLPS biosynthesis
Herbaspirillum huttienseNot quantifiedD-arabinoseNon-phosphorylative Route III pathway
Toggle Pathway Diagrams

Properties

Product Name

aldehydo-D-arabinose 5-phosphate(2-)

IUPAC Name

[(2R,3R,4S)-2,3,4-trihydroxy-5-oxopentyl] phosphate

Molecular Formula

C5H9O8P-2

Molecular Weight

228.09 g/mol

InChI

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/p-2/t3-,4-,5+/m1/s1

InChI Key

PPQRONHOSHZGFQ-WDCZJNDASA-L

SMILES

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-]

Synonyms

arabinose 5-phosphate
arabinose 5-phosphate, (beta-D)-isomer
arabinose 5-phosphate, di-Li salt
D-A-5-P
D-arabinose 5-phosphate

Canonical SMILES

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-]

Isomeric SMILES

C([C@H]([C@H]([C@@H](C=O)O)O)O)OP(=O)([O-])[O-]

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